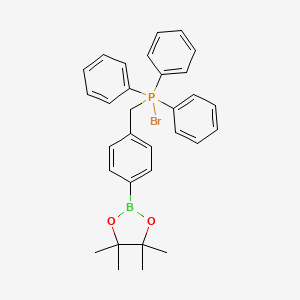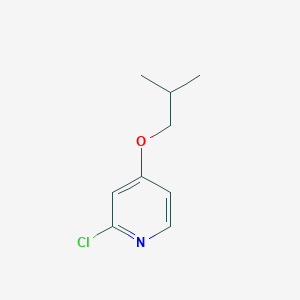
2-Chloro-4-(2-methylpropoxy)pyridine
説明
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(2-methylpropoxy)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 2-methylpropoxy group at the 4th position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(2-methylpropoxy)pyridine” include a molecular weight of 185.65 g/mol . More detailed properties were not found in the search results.
科学的研究の応用
Synthesis of Imidazo[4,5-b]pyridine Derivatives
2-Chloro-4-(2-methylpropoxy)pyridine: is a valuable precursor in synthesizing imidazo[4,5-b]pyridine derivatives. These derivatives are of significant interest due to their wide range of biological activities. They serve as analgesics, anti-inflammatory agents, and exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . The synthesis often involves nucleophilic substitution and reduction processes, starting from commercially available halogenated nitropyridines.
Development of Antihypertensive Agents
Among the imidazo[4,5-b]pyridine derivatives, some compounds are known antagonists of angiotensin II receptors, which exhibit hypotensive activity. The synthesis of these compounds can start from 2-Chloro-4-(2-methylpropoxy)pyridine, making it an essential compound in developing new antihypertensive drugs .
Agricultural Applications
This chemical also finds applications in agriculture. It is used for treating the shoots of broad-leaved plants and in rodent control. The derivatives of imidazopyridines, synthesized using 2-Chloro-4-(2-methylpropoxy)pyridine, contribute to these agricultural applications .
Antiviral and Antimicrobial Activities
Imidazo[4,5-b]pyridines, synthesized from 2-Chloro-4-(2-methylpropoxy)pyridine, possess antiviral and antimicrobial properties. This makes them potential candidates for developing new treatments against various viral and microbial infections .
Cytotoxic Activities
Some imidazo[4,5-b]pyridine derivatives show cytotoxic activities, which are crucial in cancer research for developing chemotherapeutic agents. The role of 2-Chloro-4-(2-methylpropoxy)pyridine as a starting material in synthesizing these compounds is indispensable .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines and their derivatives, which have applications in agrochemical and pharmaceutical industries, can be synthesized using 2-Chloro-4-(2-methylpropoxy)pyridine as an intermediate. These compounds are integral in creating active ingredients for crop protection and various pharmaceuticals .
Safety and Hazards
特性
IUPAC Name |
2-chloro-4-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGGVWKNWDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylpropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)

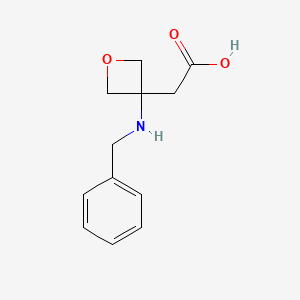
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
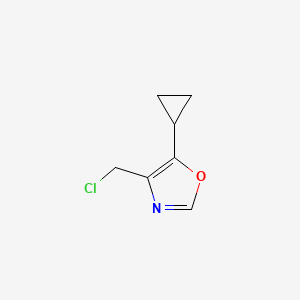
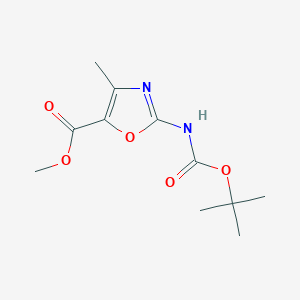



![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
